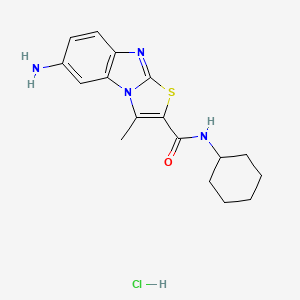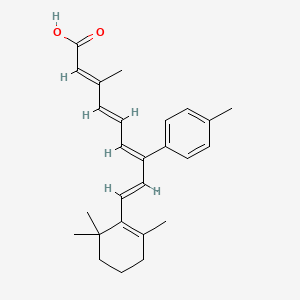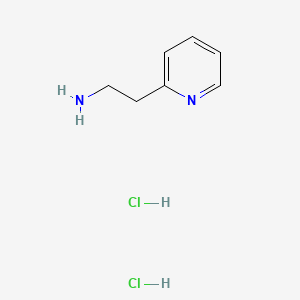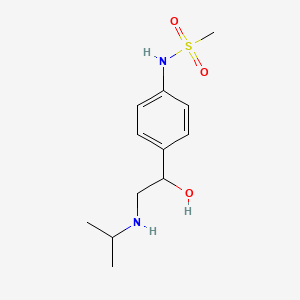
Sotalol
Übersicht
Beschreibung
Sotalol is a methanesulfonanilide derivative that functions as a non-selective beta-adrenergic receptor blocker with both class II and class III antiarrhythmic properties. It is primarily used to treat and prevent abnormal heart rhythms, such as ventricular arrhythmias and atrial fibrillation . This compound was first described in 1964 and came into medical use in 1974 .
Wissenschaftliche Forschungsanwendungen
Sotalol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Eingesetzt bei der Entwicklung pharmazeutischer Formulierungen und Qualitätskontrollmethoden.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es Beta-1-Adrenozeptoren im Myokard hemmt und schnelle Kaliumkanäle blockiert. Diese doppelte Wirkung verlangsamt die Repolarisation, verlängert das QT-Intervall und verlangsamt und verkürzt die Leitung von Aktionspotenzialen durch die Vorhöfe . Die Beta-Blocker-Aktivität von this compound verlängert außerdem die Aktionspotenziale und reduziert die Kraft der Kontraktilität von Muskelzellen im Herzen .
Ähnliche Verbindungen:
Flecainid: Ein Antiarrhythmika der Klasse I, das mit Natriumkanälen interagiert, um die Leitung zu verändern.
Einzigartigkeit von this compound: this compound ist einzigartig durch seine doppelte Wirkung als Beta-Adrenorezeptor-Blocker und Kaliumkanal-Blocker. Diese Kombination von Eigenschaften macht es effektiv bei der Behandlung einer Vielzahl von Arrhythmien und bietet einen klaren Vorteil gegenüber anderen Antiarrhythmika .
Wirkmechanismus
Target of Action
Sotalol primarily targets the beta-1 adrenoceptors in the myocardium and the rapid potassium channels . These targets play a crucial role in regulating heart rate and rhythm.
Mode of Action
This compound acts as a competitive inhibitor of the rapid potassium channels . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . This compound also inhibits beta-1 adrenoceptors in the myocardium, which lengthens the sinus node cycle and conduction time .
Biochemical Pathways
The inhibition of rapid potassium channels by this compound slows repolarization, lengthens the QT interval, and slows and shortens conduction of action potentials through the atria . The action of this compound on beta adrenergic receptors lengthens the sinus node cycle and conduction time .
Pharmacokinetics
This compound exhibits high bioavailability, with 90-100% of the drug being absorbed after oral administration . The drug is excreted through the kidneys and mammary glands in lactating individuals .
Result of Action
The actions of this compound combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart . The extension of the QT interval is also adversely associated with the induction of arrhythmia in patients .
Biochemische Analyse
Biochemical Properties
Sotalol is a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The inhibition of rapid potassium channels increases as heart rate decreases . L-sotalol also has beta-adrenergic receptor blocking activity seen above plasma concentrations of 800ng/L .
Cellular Effects
This compound’s actions combine to produce a negative inotropic effect that reduces the strength of contractility of muscle cells in the heart . Extension of the QT interval is also adversely associated with the induction of arrhythmia in patients .
Molecular Mechanism
This compound is a competitive inhibitor of the rapid potassium channel . This inhibition lengthens the duration of action potentials and the refractory period in the atria and ventricles . The beta-blocking ability of this compound further prolongs action potentials .
Temporal Effects in Laboratory Settings
The effects of this compound are more likely to be seen at lower heart rates . This is because the inhibition of rapid potassium channels increases as heart rate decreases .
Metabolic Pathways
This compound is involved in the beta-adrenergic signaling pathway. It acts as a beta-adrenergic receptor blocker, affecting the action potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sotalol is synthesized through a multi-step process that involves the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide. This intermediate is then reacted with epichlorohydrin to form a glycidyl ether, which is subsequently treated with isopropylamine to yield this compound .
Industrial Production Methods: The industrial production of this compound hydrochloride involves micronizing this compound hydrochloride, sieving it with a 100-mesh sieve, and uniformly mixing it with carboxymethylcellulose calcium, sodium alginate, and a filler . The mixture is then processed into tablets or other dosage forms suitable for medical use .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sotalol durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Es ist resistent gegen saure, alkalische und hochtemperierte Bedingungen, aber empfindlich gegenüber Licht und Oxidation .
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid (30%) wird üblicherweise als Oxidationsmittel verwendet.
Reduktion: Natriumborhydrid kann für Reduktionsreaktionen verwendet werden.
Substitution: Epichlorhydrin wird bei der Substitutionsreaktion während der Synthese von this compound verwendet.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören das Methanesulfonanilid-Zwischenprodukt und die endgültige this compound-Verbindung .
Vergleich Mit ähnlichen Verbindungen
Metoprolol: A selective beta-1 adrenergic receptor blocker used to treat high blood pressure and angina.
Amiodarone: A class III antiarrhythmic agent with complex mechanisms, including potassium and sodium channel blockage.
Flecainide: A class I antiarrhythmic agent that interacts with sodium channels to alter conduction.
Uniqueness of Sotalol: this compound is unique due to its dual action as both a beta-adrenergic receptor blocker and a potassium channel blocker. This combination of properties makes it effective in treating a wide range of arrhythmias and provides a distinct advantage over other antiarrhythmic agents .
Eigenschaften
IUPAC Name |
N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMZVLHSJCTVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
959-24-0 (mono-hydrochloride) | |
| Record name | Sotalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023589 | |
| Record name | Sotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-01 g/L | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials. | |
| Record name | Sotalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3930-20-9 | |
| Record name | Sotalol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sotalol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sotalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sotalol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOTALOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206.5 - 207 °C | |
| Record name | Sotalol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00489 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sotalol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
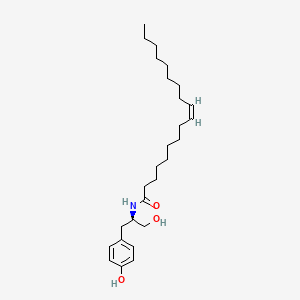
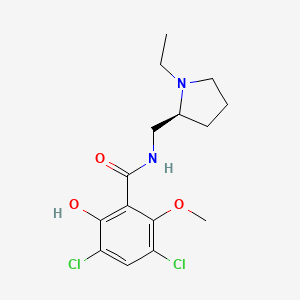
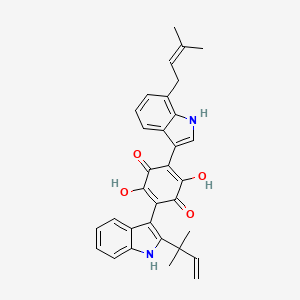
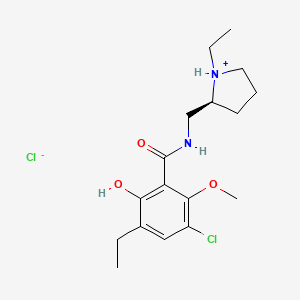
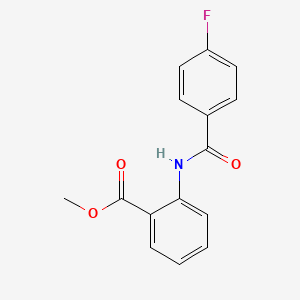

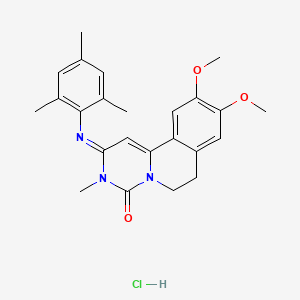
![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

